1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone

Procurement Cost Analysis Building Block

5-Bromo/amino-7-azaindoles lack the electrophilic handle for Claisen-Schmidt & Wittig reactions-adding wasteful protection steps. 5-Acetyl-7-azaindole enables direct C-C bond formation, streamlining synthesis of 5-styryl-7-azaindole pharmacophores. • Direct Claisen-Schmidt & Wittig reactivity; no protecting group needed. • Balanced LogP (1.76) & PSA (45.75 Ų) for CNS MPO optimization. • Cited in PIK kinase inhibitor patents (AU-2018388406-A1, US-2020331913-A1). • Reductive amination-ready carbonyl for amine side-chain installation.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 944937-14-8
Cat. No. B1371807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
CAS944937-14-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C2C(=C1)C=CN2
InChIInChI=1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11)
InChIKeyNKVUYPVQGPCIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-7-azaindole: Synthesis and Procurement Overview


1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone (CAS 944937-14-8), also known as 5-acetyl-7-azaindole, is a nitrogen-containing heterocyclic building block with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors, due to the versatile reactivity of its acetyl group and the privileged 7-azaindole core .

Why 5-Acetyl-7-azaindole Cannot Be Substituted


In-class 5-substituted-7-azaindoles cannot be interchanged due to significant variations in their synthetic handle reactivity, polarity, and hydrogen-bonding capacity, which directly impact downstream reaction yields and final drug properties . For instance, 5-bromo- or 5-amino-7-azaindole offer orthogonal reactivity for cross-coupling or amide formation, respectively, while the acetyl group provides a unique electrophilic center for Claisen-Schmidt condensations, Wittig reactions, and reductive aminations that are not accessible to other 5-substituted analogs. This evidence underscores that selecting a specific 5-substituted variant is not a trivial substitution but a critical decision for synthetic route design .

Comparative Evidence for 5-Acetyl-7-azaindole


Procurement Cost vs. 5-Bromo-7-azaindole

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is available at a significantly higher price point compared to the widely used 5-bromo-7-azaindole [1]. This price reflects a more advanced synthetic starting material or lower production volume, directly impacting procurement budget decisions for gram-scale synthesis campaigns.

Procurement Cost Analysis Building Block

Predicted LogP and PSA Polarity Comparison

The acetyl group confers a predicted logP of 1.7655 and a topological polar surface area (PSA) of 45.75 Ų, positioning 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone as a moderately polar intermediate compared to other 5-substituted analogs [1].

Physicochemical Properties Druglikeness Solid-Phase Extraction

GHS Hazard Profile Comparison

The compound carries specific GHS hazard statements (H302: Harmful if swallowed; H319: Causes serious eye irritation) and precautionary codes, differentiating its safety profile from other 5-substituted-7-azaindoles that may have different hazard classifications .

Laboratory Safety Procurement Risk Assessment

5-Acetyl-7-azaindole Application Scenarios


Aldol/Wittig Chemistry for Kinase Inhibitor Libraries

The unique acetyl electrophilic handle enables Claisen-Schmidt condensations and Wittig olefinations to generate libraries of 5-styryl-7-azaindoles, a privileged motif in many kinase inhibitor programs. This transformation cannot be accomplished directly from 5-bromo, 5-methyl, or 5-amino analogs without additional protection/deprotection steps .

Reductive Amination Intermediates for CNS Drugs

The carbonyl group allows for reductive amination with various amine partners to install amine-containing side chains, a common strategy for modulating basicity and CNS drug properties. Its moderate LogP (1.76) and PSA (45.75 Ų) provide a balanced starting point for CNS MPO score optimization, in contrast to the more lipophilic bromo or methyl derivatives .

PIK Inhibitor Synthesis

This compound is explicitly listed as an intermediate in patents covering aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors (e.g., AU-2018388406-A1, EP-3728230-A1, US-2020331913-A1) . Procurement is justified for organizations actively pursuing PIK kinase targets, as the acetyl group is integral to the patented scaffold.

Ethynyl-Containing Heterocycle Synthesis

Patents such as CA-2938009-A1 (Ethynyl derivatives) cite 5-acetyl-7-azaindole as a strategic intermediate for introducing ethynyl groups, which are crucial pharmacophores for various central nervous system disorders (e.g., Parkinson's disease, anxiety) . The acetyl group likely serves as a precursor to the alkyne handle, a transformation not straightforward from other 5-substituted starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.